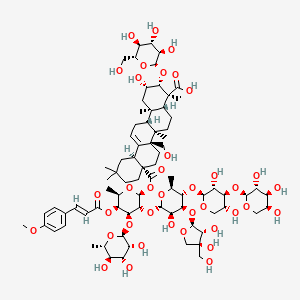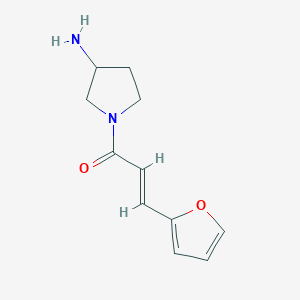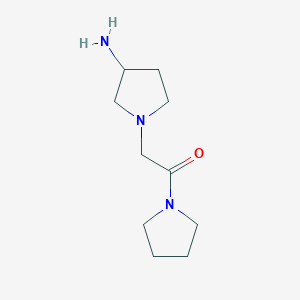
2-(2-Bromoethyl)-2,3-dihydropyridazin-3-one
Overview
Description
2-(2-Bromoethyl)-2,3-dihydropyridazin-3-one, also known as 2-BEPD, is an organic compound commonly used in the synthesis of a variety of compounds and materials. It is a colorless crystalline solid with a melting point of 140-144 °C and a boiling point of 245 °C. 2-BEPD is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
2-(2-Bromoethyl)-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research. It is used as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. In addition, 2-(2-Bromoethyl)-2,3-dihydropyridazin-3-one has been used as a model compound to study the mechanism of action of various drugs and compounds. It has also been used to study the biochemical and physiological effects of various compounds.
Mechanism Of Action
2-(2-Bromoethyl)-2,3-dihydropyridazin-3-one is an organic compound that interacts with various enzymes and receptors in the body. It has been found to bind to the enzyme adenosine deaminase, which is involved in the metabolism of adenosine. In addition, it has been found to bind to the receptor for serotonin, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
2-(2-Bromoethyl)-2,3-dihydropyridazin-3-one has a wide range of biochemical and physiological effects. It has been found to inhibit the enzyme adenosine deaminase, which is involved in the metabolism of adenosine. In addition, it has been found to bind to the receptor for serotonin, which is involved in the regulation of mood and behavior. It has also been found to have antioxidant and anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
The main advantage of using 2-(2-Bromoethyl)-2,3-dihydropyridazin-3-one in laboratory experiments is its availability and low cost. In addition, it is a relatively stable compound and can be easily stored and handled. However, it is important to note that 2-(2-Bromoethyl)-2,3-dihydropyridazin-3-one is a hazardous compound and should be handled with extreme care.
Future Directions
There are a number of potential future directions for research involving 2-(2-Bromoethyl)-2,3-dihydropyridazin-3-one. These include further investigation into its mechanism of action and its biochemical and physiological effects. In addition, further studies could be conducted to explore its potential applications in the synthesis of pharmaceuticals and other organic compounds. Finally, further studies could be conducted to explore the potential therapeutic effects of 2-(2-Bromoethyl)-2,3-dihydropyridazin-3-one.
properties
IUPAC Name |
2-(2-bromoethyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-3-5-9-6(10)2-1-4-8-9/h1-2,4H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPYBAARWUZYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1491369.png)
![[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491371.png)
![{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491372.png)

![{1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491375.png)
